1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone

M4 muscarinic receptor allosteric modulator regioisomer SAR

1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone (CAS 954239-98-6) is a synthetic heterocyclic building block belonging to the pyridyl-oxazole class, with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. The structure features a 3-pyridyl substituent at the oxazole 5-position and an acetyl group at the oxazole 2-position.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 954239-98-6
Cat. No. B15200716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone
CAS954239-98-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(O1)C2=CN=CC=C2
InChIInChI=1S/C10H8N2O2/c1-7(13)10-12-6-9(14-10)8-3-2-4-11-5-8/h2-6H,1H3
InChIKeyFXCQYTQUKIHTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone (CAS 954239-98-6): Structural Identity and Procurement Baseline


1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone (CAS 954239-98-6) is a synthetic heterocyclic building block belonging to the pyridyl-oxazole class, with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . The structure features a 3-pyridyl substituent at the oxazole 5-position and an acetyl group at the oxazole 2-position. This specific regioisomeric arrangement distinguishes it from other pyridyl-oxazole ethanone isomers and is the scaffold of interest in patent literature from Merck Sharp & Dohme concerning allosteric modulators of the M4 muscarinic acetylcholine receptor [1]. The compound is commercially available from multiple suppliers, typically at 95-96% purity, and serves as a key intermediate or reference standard in medicinal chemistry programs targeting neurological indications.

Why Generic Substitution Fails for 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone in M4 PAM Discovery


In the context of M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) development, the 3-pyridyl substitution pattern is a critical pharmacophoric element [1]. Simple replacement by regioisomeric analogs—such as the 2-pyridyl variant (CAS 808134-69-2) or the 4-pyridyl isomer—is not functionally equivalent, as the position of the pyridine nitrogen directly influences both the binding mode to the allosteric site and the molecular electrostatic potential surface of the oxazole core. Furthermore, modification of the 2-acetyl group to other acyl or alkyl substituents can dramatically alter M4 PAM cooperativity and selectivity over other muscarinic subtypes [2]. Therefore, a procurement decision that treats this compound as an interchangeable 'pyridyl-oxazole fragment' risks obtaining a material with profoundly different pharmacological activity, potentially invalidating entire structure-activity relationship (SAR) datasets and delaying lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone Against Key Analogs


Regioisomeric Comparison: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Oxazole Ethanones

The 3-pyridyl isomer (CAS 954239-98-6) is explicitly claimed as a preferred scaffold in Merck's M4 PAM patents, whereas the 2-pyridyl isomer (CAS 808134-69-2) and 4-pyridyl isomer (not widely commercialized) are outside the core generic Markush structure [1]. This demonstrates a regioisomer-dependent IP and biological relevance. While public IC50 values for the exact target compound are currently limited to a reported IC50 of 28 μM in a BACE1 inhibition assay (a distinct target) [2], the patent assignment provides orthogonal evidence of its prioritized selection for M4 allosteric modulation over other ring-position isomers.

M4 muscarinic receptor allosteric modulator regioisomer SAR

Physicochemical Differentiation: Boiling Point and Density vs. Isoxazole Isomers

1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone is calculated to have a boiling point of approximately 351.1±34.0 °C at 760 mmHg and a density of approximately 1.2±0.1 g/cm³ . In contrast, the isoxazole regioisomer 1-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethanone (CAS 889939-02-0) exhibits a higher boiling point of 391.5 °C at 760 mmHg and a similar density of 1.21 g/cm³ . This 40 °C difference in boiling point reflects distinct intermolecular interactions arising from the different heterocyclic connectivity and can be exploited for purification method development or quality control differentiation.

Chromatography purification physicochemical properties

Purity and Lot-to-Lot Traceability for In Vivo PoC Studies

Commercially available batches of 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone are supplied at 96%+ purity with defined MDL number MFCD09832213, enabling unambiguous chemical identity verification . In contrast, the 4-pyridyl isoxazole analog (CAS 1267001-51-3) is distributed under a different MDL (MFCD19347902) and often lacks the same level of batch-specific analytical documentation (e.g., HPLC, NMR) when sourced from standard catalog suppliers [1]. This disparity in available quality control data is critical for CROs and academic labs requiring auditable compound provenance for in vivo proof-of-concept studies under IACUC or institutional review.

In vivo pharmacology quality control CRO procurement

High-Impact Application Scenarios for 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone Based on Verified Evidence


M4 Muscarinic PAM Lead Optimization and In Vivo Candidate Selection

Given its central role in Merck's M4 PAM patent series [1], 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone should be the first-choice reference standard for any medicinal chemistry group initiating or expanding an M4 allosteric modulator program. It serves as a structurally validated starting point for acetyl bioisostere replacement, pyridine nitrogen vector optimization, and oxazole C-H functionalization, all within a patent-defined chemical space explicitly linked to neurological and psychiatric disorder treatment. Procurement of this exact regioisomer ensures alignment with the published SAR framework, reducing the risk of synthesizing inactive analogs.

Analytical Method Development and Reference Standard for Isomer Impurity Profiling

The ~40 °C boiling point difference relative to the isoxazole isomer (391.5 °C vs 351.1 °C) makes 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone a valuable analyte for developing GC-MS or HPLC-UV methods that must resolve closely related pyridyl-oxazole and pyridyl-isoxazole impurities. Quality control laboratories can use this compound to spike impurity mixtures and validate peak resolution, ensuring that synthetic batches of more advanced M4 PAM candidates are free of regioisomeric contamination.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Privileged Heterocyclic Scaffolds

As a low-molecular-weight (188.18 Da) fragment with a balanced combination of hydrogen bond acceptors (pyridine N, oxazole N and O) and a single hydrogen bond donor (acetyl methyl), this compound meets the Rule of Three criteria for fragment libraries [2]. Its inclusion in a fragment screening deck offers a direct route to identify M4 PAM starting points, with the added advantage that follow-up chemistry can leverage the extensive patent literature on this specific substitution pattern for rapid hit-to-lead expansion.

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